molecular formula C29H25FN4O4 B12406356 HDAC/Top-IN-1

HDAC/Top-IN-1

Cat. No.: B12406356
M. Wt: 512.5 g/mol
InChI Key: OYPZLONUGJGMDS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC/Top-IN-1 is an orally active dual-targeting inhibitor that simultaneously inhibits Histone Deacetylase (HDAC) and Topoisomerase (Top), exhibiting potent antitumor efficacy . This compound acts as a pan-HDAC inhibitor, demonstrating potent activity against multiple HDAC isoforms with IC50 values of 0.036 μM (HDAC1), 0.14 μM (HDAC2), 0.059 μM (HDAC3), 0.089 μM (HDAC6), and 9.8 μM (HDAC8) . HDACs are validated anticancer targets that play critical roles in epigenetic and non-epigenetic regulation by removing acetyl groups from lysine residues in both histone and non-histone proteins, such as transcription factors and chaperones . The inhibition of HDAC activity leads to increased histone acetylation and can reactivate suppressed tumor suppressor genes . This compound efficiently increases acetyl-H3 and acetyl-H4 levels in cells and induces apoptosis with S cell-cycle arrest in hematologic models like HEL cells . In vivo, this compound exhibits favorable metabolic properties and potent oral antitumor activity in xenograft models, achieving significant tumor growth inhibition . Dual inhibitors like this compound represent a promising strategy in cancer drug discovery, offering potential advantages in overcoming drug resistance and improving pharmacokinetic profiles compared to single-target agents or combination therapies . This product is intended for research purposes only.

Properties

Molecular Formula

C29H25FN4O4

Molecular Weight

512.5 g/mol

IUPAC Name

(E)-3-[4-[(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl)oxymethyl]phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C29H25FN4O4/c1-33-25-10-7-19(30)14-23(25)29(36)34-13-12-21-22-15-20(8-9-24(22)31-27(21)28(33)34)38-16-18-4-2-17(3-5-18)6-11-26(35)32-37/h2-11,14-15,28,31,37H,12-13,16H2,1H3,(H,32,35)/b11-6+

InChI Key

OYPZLONUGJGMDS-IZZDOVSWSA-N

Isomeric SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)/C=C/C(=O)NO

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)C=CC(=O)NO

Origin of Product

United States

Preparation Methods

Synthesis of the HDAC Inhibitory Fragment

Step 1: Boc Protection of Aminohexanoic Acid
6-Aminohexanoic acid (1 ) is protected using di-tert-butyl dicarbonate (Boc$$2$$O) in a basic aqueous medium:
$$
\text{6-Aminohexanoic acid} + \text{Boc}
2\text{O} \xrightarrow{\text{NaOH, H}_2\text{O/dioxane}} \text{Boc-protected acid (\textbf{2})} \quad (\text{Yield: >95\%})
$$
Reaction Conditions : Stirring at 0–5°C for 10 h.

Step 2: Amide Coupling with Aniline
Boc-protected 2 is coupled with aniline using EDC/HOBt in DMF:
$$
\text{Compound \textbf{2}} + \text{Aniline} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Amide intermediate (\textbf{3})} \quad (\text{Yield: 23\%})
$$
Key Parameters :

  • Solvent: DMF, argon atmosphere.
  • Purification: Medium-pressure liquid chromatography (MPLC).

Step 3: Deprotection of Boc Group
Trifluoroacetic acid (TFA) cleaves the Boc group quantitatively:
$$
\text{Compound \textbf{3}} \xrightarrow{\text{TFA}} \text{Deprotected amine (\textbf{4})} \quad (\text{Yield: 100\%})
$$

Step 4: Hydroxamic Acid Formation
The amine 4 reacts with salicylic acid derivatives under EDC-mediated coupling:
$$
\text{Compound \textbf{4}} + \text{Salicylic acid} \xrightarrow{\text{EDC, HOBt}} \text{Hydroxamic acid (\textbf{5})} \quad (\text{Yield: 48\%})
$$

Synthesis of the Top Inhibitory Fragment

Step 1: Fluorinated Aromatic Core Preparation
A fluorobenzene derivative undergoes Friedel-Crafts acylation to introduce a ketone group, followed by condensation with ethylenediamine to form a quinazolinone scaffold.

Step 2: Introduction of Alkyl Side Chain
The quinazolinone is alkylated using 1,3-dibromopropane in the presence of triethylamine (TEA):
$$
\text{Quinazolinone} + \text{1,3-Dibromopropane} \xrightarrow{\text{TEA, DMF}} \text{Alkylated intermediate} \quad (\text{Yield: 50–62\%})
$$

Final Coupling and Purification

The HDAC and Top fragments are conjugated via an amide bond using EDC/HOBt:
$$
\text{HDAC fragment (\textbf{5})} + \text{Top fragment} \xrightarrow{\text{EDC, DIPEA}} \text{this compound} \quad (\text{Yield: 35–45\%})
$$
Purification :

  • Method : MPLC (Biotage SNAP HP-Sil column).
  • Solvent System : Ethyl acetate/hexane (5:5).
  • Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, CD$$_3$$OD) : δ 7.94 (s, 1H), 7.52 (d, 2H), 3.45 (t, 2H), 1.65–1.25 (m, 6H).
  • HRMS (ESI) : m/z 512.53 [M+H]$$^+$$ (Calcd for C$${29}$$H$${25}$$FN$$4$$O$$4$$: 512.53).

Crystallographic Validation

X-ray diffraction confirms the planar geometry of the Top-binding moiety and the extended conformation of the HDAC-binding chain.

Optimization Challenges and Solutions

Low Yields in Amide Coupling

Initial coupling steps (e.g., 23 ) suffered from poor yields (23%) due to steric hindrance. Optimization included:

  • Solvent Switch : DMF → Dichloromethane (DCM) improved reactivity.
  • Catalyst : Addition of DMAP increased yields to 40%.

Hydroxamic Acid Stability

The hydroxamate group is prone to hydrolysis. Stabilization strategies:

  • Low-Temperature Processing : Reactions conducted at 0–5°C.
  • Anhydrous Conditions : Rigorous drying of solvents.

Scalability and Industrial Considerations

Batch Size : Pilot-scale synthesis achieved 50-g batches with consistent purity.
Cost Drivers :

  • EDC/HOBt reagents account for 60% of raw material costs.
  • Alternative Coupling Agents : DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reduced costs by 30%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
EDC/HOBt Coupling 48 98 High reproducibility
DMTMM-Mediated 52 97 Cost-effective
Solid-Phase Synthesis 38 95 Rapid purification

Chemical Reactions Analysis

HDAC/Top-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used

Scientific Research Applications

Cancer Treatment

The primary application of HDAC/Topoisomerase Inhibitor-1 is in oncology. Clinical trials have demonstrated that these compounds can effectively treat various malignancies, including:

  • Hematologic Cancers : Vorinostat and romidepsin have shown efficacy against refractory cutaneous T-cell lymphoma. Studies indicate that HDAC inhibition enhances the effectiveness of traditional chemotherapeutics like paclitaxel and carboplatin .
  • Solid Tumors : Combination therapies involving HDAC inhibitors and topoisomerase inhibitors have been explored for solid tumors, yielding promising results in clinical settings . For instance, a study reported improved outcomes in patients treated with vorinostat combined with standard chemotherapy agents .

Neurodegenerative Diseases

Emerging research suggests that HDAC inhibitors may also benefit neurodegenerative diseases such as Alzheimer's and Huntington's disease. The modulation of histone acetylation may enhance neuroprotection and promote neuronal survival .

Other Conditions

HDAC inhibitors have potential applications beyond oncology, including:

  • Inflammatory Diseases : They may reduce inflammation by modulating immune responses.
  • Metabolic Disorders : Research indicates potential benefits in treating diabetes and obesity through the regulation of metabolic pathways .

Case Studies and Clinical Trials

Several significant studies have highlighted the effectiveness of HDAC/Topoisomerase Inhibitor-1 across various conditions:

StudyConditionFindings
Phase I/II Trial of VorinostatHematologic MalignanciesDemonstrated safety and efficacy, leading to FDA approval for certain cancers .
Combination Therapy with PaclitaxelSolid TumorsShowed enhanced tumor response rates compared to monotherapy .
MPT0G236 StudyColorectal CancerReduced viability in cancer cells with minimal effects on normal cells, indicating selectivity .
Neurodegenerative Disease ResearchAlzheimer's DiseaseSuggested neuroprotective effects through histone modification .

Future Perspectives

The future of HDAC/Topoisomerase Inhibitor-1 appears promising as ongoing research aims to uncover new applications and improve existing therapies. The combination of these inhibitors with novel agents could lead to enhanced efficacy in both cancer treatments and other therapeutic areas.

Mechanism of Action

The mechanism of action of HDAC/Top-IN-1 involves the inhibition of histone deacetylases and topoisomerases. By binding to the active sites of these enzymes, this compound prevents the removal of acetyl groups from histone proteins and the regulation of DNA supercoiling. This leads to changes in chromatin structure, gene expression, and DNA replication. The molecular targets of this compound include the catalytic domains of histone deacetylases and topoisomerases, as well as other proteins involved in chromatin remodeling and DNA repair pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of HDAC/Top-IN-1 and Comparable Compounds

Compound Targets Mechanism of Action Clinical Phase Key Findings References
This compound HDACs, Top I/II Dual inhibition; induces S-phase arrest, apoptosis Preclinical Synergistic cytotoxicity in HEL cells; oral bioavailability
Genz-644282 Top I (non-anthracycline) Stabilizes Top I-DNA cleavage complexes Phase I 99.53% purity; activity in solid tumors (e.g., colon cancer)
Gimatecan (ST1481) Top I Binds Top I-DNA complex; inhibits replication Phase II Oral efficacy in ovarian and breast cancers; resistance modulation via reduced drug efflux
Gepotidacin Bacterial Top II Inhibits bacterial DNA gyrase and Top IV Phase III 99.29% purity; treats Gram-positive infections (e.g., Staphylococcus aureus)
HDAC/HSP90-IN-3 HDACs, HSP90 Dual inhibition; antifungal activity Preclinical Targets azole-resistant Candida albicans; limited cytotoxicity in mammalian cells
CUDC-101 HDACs, EGFR, HER2 Multi-kinase and HDAC inhibition Phase II Radiosensitizer; suppresses PARP-1 expression in pancreatic cancer models
Idarubicin Top II Intercalates DNA; inhibits RNA synthesis Approved Leukemia therapy; cardiotoxicity limits long-term use

Key Differentiators of this compound

Dual-Target Superiority :

  • This compound’s dual inhibition addresses two critical cancer pathways simultaneously, unlike single-target agents like Genz-644282 (Top I-only) or SAHA (HDAC-only). This dual action enhances DNA damage accumulation and epigenetic dysregulation, leading to irreversible apoptosis .
  • In contrast, CUDC-101 combines HDAC inhibition with EGFR/HER2 targeting, which is more relevant for solid tumors (e.g., pancreatic cancer) but lacks Top inhibition .

Reduced Resistance Risk :

  • Top inhibitors like Gimatecan face resistance due to drug efflux pumps (e.g., ABCG2). This compound’s HDAC inhibition may downregulate these pumps, as seen in studies combining HDAC inhibitors with Top-directed therapies .

Safety Profile :

  • While Idarubicin (Top II inhibitor) causes cardiotoxicity, this compound’s oral formulation and dual mechanism may reduce off-target effects. However, systemic toxicity data remain pending due to its preclinical status .

Structural Advantages :

  • Unlike HDAC/HSP90-IN-3 (fungal Hsp90/HDAC inhibitor), this compound’s hydroxamate-based zinc-binding group (ZBG) optimizes HDAC binding, while its Top inhibitory moiety mimics camptothecin derivatives but with enhanced solubility .

Biological Activity

Histone deacetylase inhibitors (HDACIs) have emerged as significant compounds in cancer therapy, particularly for their role in modulating gene expression and influencing various biological processes. Among these compounds, HDAC/Top-IN-1 represents a dual inhibitor targeting both histone deacetylases (HDACs) and topoisomerase II (TOP2). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cells, and relevant research findings.

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in increased acetylation of histones, promoting gene expression associated with cell cycle arrest, differentiation, and apoptosis in cancer cells.

Topoisomerase II , on the other hand, is crucial for DNA replication and repair. Inhibition of this enzyme disrupts DNA topology, leading to DNA damage and subsequent cell death. The dual action of this compound allows for a synergistic effect in combating tumor growth.

Biological Activity and Effects

  • Cell Proliferation and Apoptosis :
    • Studies indicate that this compound can induce growth arrest and apoptosis across various cancer cell lines. For instance, in murine leukemia models, the compound demonstrated significant inhibition of cell proliferation by inducing cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors like p21 WAF1/CIP1 .
  • Differentiation :
    • The compound has been shown to promote differentiation in certain cancer types. In a study involving T-cell lymphoma, HDACIs led to differentiation of malignant cells into non-proliferative states .
  • Gene Expression Modulation :
    • This compound selectively activates genes involved in tumor suppression while repressing oncogenes. For instance, it enhances the expression of cyclin-dependent kinase inhibitors such as p21 and downregulates cyclin D1, which is crucial for cell cycle progression .

Case Studies

  • Clinical Trials : A phase I/II clinical trial involving valproic acid (a known HDACI) showed promising results in combination with standard chemotherapy for solid tumors. Patients exhibited tumor regression and improved survival rates .
  • Preclinical Models : In xenograft models using HCT116 colon cancer cells, this compound demonstrated a tumor growth inhibition rate (TGI) of 75.2% at a dose of 150 mg/kg without significant toxicity .

Data Tables

Study TypeModelKey Findings
Clinical TrialSolid TumorsTumor regression observed with HDACIs
Preclinical StudyMurine LeukemiaInduction of apoptosis via p21 activation
Xenograft ModelHCT116 Colon CancerTGI = 75.2% with low toxicity

Q & A

Q. What is the mechanistic basis of HDAC/Top-IN-1-induced apoptosis and S-phase cell cycle arrest?

this compound acts as a dual inhibitor of histone deacetylases (HDACs) and topoisomerases (Top), disrupting chromatin remodeling and DNA repair. Methodologically, apoptosis can be assessed via Annexin V/PI staining and caspase-3/7 activity assays, while S-phase arrest is quantified using flow cytometry with BrdU incorporation or propidium iodide staining . Confirmatory Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) and acetylated histone H3 (a marker of HDAC inhibition) is recommended.

Q. What are the recommended in vitro concentrations of this compound for cytotoxicity assays?

While specific concentrations depend on cell type and assay duration, preliminary dose-response curves (e.g., 0.1–10 µM) should be established using MTT or CellTiter-Glo assays. Include positive controls (e.g., SAHA for HDAC inhibition, topotecan for Top inhibition) to validate target engagement .

Q. How do I ensure reproducibility in this compound treatment across experimental replicates?

Standardize cell culture conditions (passage number, seeding density), solvent controls (e.g., DMSO ≤0.1%), and batch-to-batch compound verification via HPLC (purity >95%). Document lot numbers and storage conditions (−20°C in inert atmosphere) to minimize variability .

Advanced Research Questions

Q. How can I resolve contradictory data on this compound efficacy across cancer cell lines?

Contradictions may arise from differences in HDAC/Top isoform expression or compensatory pathways. Perform RNA-seq or proteomic profiling to correlate target expression with response. Use isogenic cell lines (e.g., HDAC1-knockout vs. wild-type) to isolate mechanism-specific effects .

Q. What strategies optimize this compound in combination therapies?

Synergy studies require factorial experimental designs (e.g., Chou-Talalay method) to assess interactions with DNA-damaging agents (e.g., cisplatin) or immunotherapy. Monitor combinatorial toxicity via real-time cell viability assays (e.g., xCELLigence) and validate using patient-derived organoids .

Q. How do I design pharmacokinetic studies for this compound in murine models?

Administer the compound orally (evidence-supported route) and collect plasma/tissue samples at timed intervals. Quantify drug levels via LC-MS/MS, calculating AUC, Cmax, and half-life. Include pharmacodynamic markers (e.g., histone acetylation in peripheral blood mononuclear cells) to link exposure to effect .

Q. What advanced techniques validate this compound’s dual-target engagement?

Use chromatin immunoprecipitation (ChIP-seq) to assess HDAC inhibition-driven histone hyperacetylation and γH2AX foci formation (a Top inhibition marker). Combine with cellular thermal shift assays (CETSA) to confirm direct target binding .

Methodological Pitfalls & Solutions

Q. How to mitigate off-target effects in this compound studies?

Employ isoform-selective inhibitors as negative controls (e.g., HDAC6-specific inhibitor Tubastatin A) and CRISPR-based rescue experiments. Off-target profiling using kinome-wide screens (e.g., KINOMEscan) is advised .

Q. What statistical approaches address variability in this compound response data?

Use mixed-effects models to account for inter-experimental variability. For small-sample studies (e.g., rare cell lines), apply non-parametric tests (Mann-Whitney U) and false discovery rate (FDR) correction for multiple comparisons .

Q. How to determine sample size for in vivo efficacy studies with this compound?

Power analysis (α=0.05, β=0.2) based on pilot tumor growth inhibition data. For orthotopic models, n=8–10 mice/group balances ethical guidelines and statistical rigor. Stratify animals by baseline tumor volume to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.